2-Cyclopropyl-1H-pyrrole
Overview
Description
2-Cyclopropyl-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with a cyclopropyl group. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The cyclopropyl group, a three-membered ring, adds unique steric and electronic properties to the molecule, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrroles, including 2-Cyclopropyl-1H-pyrrole, is the Paal-Knorr synthesis. This method involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines. For this compound, the starting materials would include a cyclopropyl-substituted 1,4-dicarbonyl compound and ammonia or a primary amine .
Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines under acidic or basic conditions. This method can be adapted to introduce the cyclopropyl group at the desired position on the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as iron(III) chloride or copper complexes may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones under the influence of strong oxidizing agents.
Reduction: Reduction of the pyrrole ring can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the α-position of the pyrrole ring, facilitated by the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Halogenated or sulfonylated pyrroles.
Scientific Research Applications
2-Cyclopropyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific electronic properties, such as conductive polymers
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1H-pyrrole in biological systems involves its interaction with various molecular targets. The cyclopropyl group can enhance binding affinity to certain enzymes or receptors by providing additional hydrophobic interactions. The pyrrole ring can participate in π-π stacking interactions with aromatic amino acids in protein active sites, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Similar structure but with an aldehyde group at the 2-position.
2,5-Dimethyl-1H-pyrrole: Substituted with methyl groups instead of a cyclopropyl group.
2-Phenyl-1H-pyrrole: Substituted with a phenyl group instead of a cyclopropyl group.
Uniqueness
2-Cyclopropyl-1H-pyrrole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and electronic distribution on chemical reactivity and biological activity.
Properties
IUPAC Name |
2-cyclopropyl-1H-pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-7(8-5-1)6-3-4-6/h1-2,5-6,8H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRSDRXUCWYLDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70521151 | |
Record name | 2-Cyclopropyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70521151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87385-10-2 | |
Record name | 2-Cyclopropyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70521151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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